3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple aromatic rings and fluorine substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves the condensation of chalcones with hydrazine derivatives in the presence of aliphatic acids such as formic acid, acetic acid, or propionic acid . The reaction is usually carried out in an acidic medium, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems may be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 5-(4-Fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
3,4-BIS(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific arrangement of aromatic rings and fluorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15F2N3O |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3,4-bis(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H15F2N3O/c24-16-10-6-14(7-11-16)20-19-21(27-26-20)23(29)28(18-4-2-1-3-5-18)22(19)15-8-12-17(25)13-9-15/h1-13,22H,(H,26,27) |
InChI Key |
IRCVJAVEYMXIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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